molecular formula C18H18ClN7OS B11203947 {2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11203947
M. Wt: 415.9 g/mol
InChI Key: BFRJEQZKPHXKBE-UHFFFAOYSA-N
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Description

5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is a complex organic compound that features a unique combination of pyridine, thiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{4-METHYL-5-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H18ClN7OS

Molecular Weight

415.9 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H18ClN7OS/c1-12-15(28-18(23-12)24-14-4-3-13(19)11-22-14)16(27)25-7-9-26(10-8-25)17-20-5-2-6-21-17/h2-6,11H,7-10H2,1H3,(H,22,23,24)

InChI Key

BFRJEQZKPHXKBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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